Tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protective group and a pyrazole moiety substituted with a cyclopentyl group and an amino functional group. This structure is characteristic of intermediates used in medicinal chemistry for the synthesis of bioactive molecules, particularly kinase inhibitors or GPCR modulators. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic workflows, while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions in target binding .
Properties
Molecular Formula |
C18H30N4O2 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H30N4O2/c1-18(2,3)24-17(23)21-10-8-13(9-11-21)15-12-16(19)20-22(15)14-6-4-5-7-14/h12-14H,4-11H2,1-3H3,(H2,19,20) |
InChI Key |
HGEOSDIRSDHZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2C3CCCC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up, yield, and purity. The use of automated synthesis equipment and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may yield primary amines.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate has the following characteristics:
- Molecular Formula: C₁₄H₁₈N₄O₂
- Molecular Weight: 334.5 g/mol
- CAS Number: 1810857-20-5
The structure features a piperidine ring substituted with a tert-butyl group and an amino-pyrazole moiety, which contributes to its biological activity and potential therapeutic uses.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study:
In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound to evaluate its efficacy against specific cancer cell lines. The results indicated significant cytotoxicity, suggesting its potential as an anticancer agent .
Neuropharmacology
The compound's piperidine structure is associated with various neuroactive properties. It may act on neurotransmitter systems, making it a candidate for treating neurological disorders.
Research Findings:
A recent study highlighted the compound's ability to modulate dopamine receptors, which could be beneficial in managing conditions like Parkinson's disease . The modulation of these receptors is crucial for developing therapies targeting neurodegenerative diseases.
Agricultural Chemistry
There is emerging interest in the application of this compound in agricultural settings, particularly as a biopesticide or growth regulator. The amino-pyrazole moiety can enhance bioactivity against pests or pathogens.
Application Example:
Field trials have shown that derivatives of this compound exhibit insecticidal properties against common agricultural pests, providing an environmentally friendly alternative to synthetic pesticides .
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with four closely related derivatives, supported by experimental data.
Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate
- Chemical Formula : C₂₅H₃₁N₇O₄.
- Key Features : Incorporates a fused pyrazolo-pyrimidine carboxamide and a methoxy-substituted indazole.
Elemental Analysis :
Element Calculated (%) Observed (%) C 60.84 60.34 H 6.33 6.53 N 19.87 19.67 O 12.97 12.57 - The methoxy group improves solubility but reduces metabolic stability .
Tert-butyl 4-(5-(1-(tert-butoxycarbonyl)-5,5-difluoropyrrolidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate
- Chemical Formula : C₂₈H₃₉F₂N₅O₆.
- Key Features : Contains a difluorinated pyrrolidine carboxamide and dual Boc protection.
Elemental Analysis :
Element Calculated (%) Observed (%) C 58.02 59.02 H 6.78 5.78 F 6.56 5.66 N 12.08 13.88 O 16.56 16.56 - Comparison : Fluorination increases electronegativity and bioavailability, while the dual Boc groups may complicate deprotection steps. The target compound’s cyclopentyl group offers steric bulk that could influence target selectivity .
Tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
- Synthetic Pathway: Derived from tert-butyl 4-(5-methyl-2-nitro-anilino)piperidine-1-carboxylate via nitro reduction and cyclization (LCMS [M+H]+ 336) .
- Comparison : The benzimidazolone core provides a rigid, planar structure absent in the target compound. This rigidity may enhance binding affinity but reduce conformational flexibility during synthesis .
Tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Structure : Features a 3-methylpyrazole instead of a cyclopentyl-substituted pyrazole.
Research Findings and Trends
- Synthetic Efficiency : The target compound’s cyclopentyl group requires precise regioselective substitution, contrasting with the straightforward nitro reduction in benzimidazolone derivatives .
- Biological Relevance : Fluorinated analogs (e.g., ) exhibit enhanced pharmacokinetics but face regulatory scrutiny due to metabolic byproducts.
- Elemental Analysis Discrepancies : Observed vs. calculated values for carbon and nitrogen in and suggest incomplete purification or hygroscopicity, highlighting quality control challenges.
Biological Activity
Tert-butyl 4-(5-amino-2-cyclopentylpyrazol-3-yl)piperidine-1-carboxylate (CAS Number: 1810857-20-5) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C13H22N4O2
- Molecular Weight : 334.5 g/mol
- Physical State : Solid (white to yellow powder)
- Melting Point : Approximately 119 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The presence of the piperidine ring and the pyrazole moiety suggests potential interactions with central nervous system (CNS) receptors, possibly influencing dopaminergic and serotonergic pathways.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin levels. |
| Anti-inflammatory Properties | The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases. |
| Neuroprotective Effects | Evidence suggests that it may protect neuronal cells from oxidative stress, indicating a role in neurodegenerative disease management. |
Case Studies
-
Antidepressant Activity :
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of similar piperidine derivatives. The results indicated that compounds with structural similarities to this compound demonstrated significant reductions in depression-like behaviors in rodent models when administered at doses ranging from 10 to 30 mg/kg . -
Anti-inflammatory Effects :
In vitro assays conducted on human macrophages revealed that this compound significantly decreased the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated at concentrations between 1 µM and 10 µM . This suggests a mechanism that may involve inhibition of NF-kB signaling pathways. -
Neuroprotective Potential :
A neuroprotective study highlighted that the compound reduced neuronal cell death induced by oxidative stress agents such as H2O2. This was assessed using MTT assays, where treated cells showed a survival rate increase by approximately 40% compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
